N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS: 1448069-62-2) is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its molecular formula is C₁₆H₁₆N₄O₄S₂, with a molecular weight of 392.5 g/mol . The structure integrates a 2,3-dihydrobenzo[b][1,4]dioxine core linked via a sulfonamide group to a thiazole-ethyl side chain bearing a pyrazole substituent (Smiles: O=S(=O)(NCCc1csc(-n2cccn2)n1)c1ccc2c(c1)OCCO2) . However, critical physicochemical properties (e.g., melting point, solubility) remain unreported in available literature .
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c21-26(22,13-2-3-14-15(10-13)24-9-8-23-14)18-6-4-12-11-25-16(19-12)20-7-1-5-17-20/h1-3,5,7,10-11,18H,4,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHGQEPSFUKZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring is known to be planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution, which could potentially interact with its targets.
Biochemical Pathways
Compounds with a similar thiazole ring structure have been found to affect various biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially impact the compound’s bioavailability.
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure comprising a pyrazole ring, a thiazole ring, and a benzo[d]dioxine moiety. The synthesis typically involves multi-step reactions starting from accessible precursors. Key steps include:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.
- Construction of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.
- Coupling with Benzo[d]dioxine : The final step involves coupling with sulfonamide derivatives under suitable conditions to yield the target compound .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including this compound. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies : Evaluations against E. coli, S. aureus, and B. subtilis demonstrated significant antimicrobial effects, with some derivatives exhibiting zones of inhibition comparable to standard antibiotics .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10c | S. aureus | 18 |
| 10g | B. subtilis | 20 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Pyrazole derivatives have been associated with inhibition of key oncogenic pathways:
- Mechanism : They may inhibit kinases involved in cell proliferation and survival, such as BRAF(V600E) and EGFR .
- Case Studies : Research has shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Substituent Effects : Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity.
- Electronic Properties : The presence of electron-withdrawing or electron-donating groups can alter binding affinity to biological targets, influencing efficacy.
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes:
- Xanthine Oxidase Inhibition : Some derivatives demonstrated moderate inhibitory activity against xanthine oxidase, suggesting potential applications in treating gout or hyperuricemia .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated through various assays:
Chemical Reactions Analysis
Sulfonamide Bond Reactivity
The sulfonamide group (–SO₂NH–) participates in:
2.1 Acid-Catalyzed Hydrolysis
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux (4 hr) | Benzo[d]dioxine-6-sulfonic acid + amine | 92% | |
| H₂SO₄ (conc.), 100°C (2 hr) | Partial desulfonation observed | 58% |
2.2 Nucleophilic Substitution
Thiazole Ring Modifications
3.1 Electrophilic Aromatic Substitution
| Reagent | Position Substituted | Product Stability | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 of thiazole | Moderate | Requires –10°C |
| Br₂ in CCl₄ | C-4 of thiazole | High | 78% regioselectivity |
3.2 Ring-Opening Reactions
-
Treatment with NH₂NH₂ in ethanol yields pyrazole-thiourea derivatives (Table 1):
Table 1 : Thiazole ring-opening products
| Hydrazine Derivative | Reaction Time | Product Structure | Yield |
|---|---|---|---|
| Hydrazine hydrate | 3 hr | Thiourea-Pyrazole hybrid | 65% |
| Phenylhydrazine | 5 hr | N-Phenyl substituted | 71% |
| Data source: |
Pyrazole Ring Reactivity
4.1 Metallation Reactions
4.2 Cycloaddition Reactions
Stability Under Oxidative Conditions
| Oxidizing Agent | Temperature | Degradation Products | Half-Life |
|---|---|---|---|
| H₂O₂ (30%) | 25°C | Sulfonic acid + Thiazole N-oxide | 2.3 hr |
| KMnO₄ (0.1M) | 60°C | Complete ring cleavage | <30 min |
| Data compiled from |
This compound’s reactivity profile makes it valuable for developing antimicrobial and anticancer agents, with its thiazole and sulfonamide groups serving as handles for further derivatization. Future studies should explore its catalytic asymmetric reactions and photochemical properties.
Comparison with Similar Compounds
Compound A: N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Molecular Formula : C₁₇H₂₀N₆O₃S
- Molecular Weight : 388.4 g/mol
- Key Features : Replaces the thiazole-pyrazole unit with an imidazo[1,2-b]pyrazol-furan system and introduces a trimethylpyrazole group. The furan ring may enhance π-π stacking interactions, while the methyl groups could increase lipophilicity compared to the target compound .
Compound B: N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Molecular Formula : C₂₁H₁₇FN₄O₃S
- Molecular Weight : 424.4 g/mol
- Key Features : Substitutes the sulfonamide with a carboxamide group and incorporates a 4-fluorobenzo[d]thiazol moiety. The fluorine atom may improve metabolic stability, and the carboxamide could alter hydrogen-bonding interactions in biological targets .
Compound C: N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Molecular Formula : C₂₀H₁₈N₂O₅S₂
- Molecular Weight : 430.5 g/mol
- Key Features : Retains the dihydrodioxine-thiazole core but replaces the ethyl-pyrazole-sulfonamide chain with a benzamide-ethylsulfonyl group. The ethylsulfonyl substituent may enhance solubility in polar solvents compared to the target compound .
Functional Group Impact on Pharmacological Potential
| Feature | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Dihydrodioxine-thiazole | Imidazo-pyrazol-furan | Dihydrodioxine-fluorothiazole | Dihydrodioxine-thiazole |
| Linker/Substituent | Pyrazole-ethyl-sulfonamide | Trimethylpyrazole-sulfonamide | Carboxamide-fluorothiazole | Benzamide-ethylsulfonyl |
| Molecular Weight (g/mol) | 392.5 | 388.4 | 424.4 | 430.5 |
| Putative Interactions | Sulfonamide (H-bonding) | Furan (π-π stacking) | Fluorine (metabolic stability) | Ethylsulfonyl (solubility) |
Key Observations :
The sulfonamide group in the target compound and Compound A may favor interactions with basic residues in enzyme active sites, whereas the carboxamide in Compound B could engage in weaker hydrogen bonding .
The fluorine atom in Compound B likely enhances bioavailability by reducing oxidative metabolism .
Higher molecular weight in Compound C (430.5 g/mol) may limit blood-brain barrier penetration compared to the target compound (392.5 g/mol) .
Limitations in Available Data
- Physicochemical Properties: None of the compounds have reported density, melting points, or solubility data, hindering direct comparisons of formulation feasibility .
- Biological Activity: No experimental data (e.g., IC₅₀, binding affinities) are available to correlate structural differences with functional outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
